Becanthone hydrochloride

Antitumor SAR P‑388 leukemia model Thioxanthenone prodrug activation

Becanthone hydrochloride (Loranil, WIN 13820, NSC 15796) is a synthetic thioxanthenone derivative originally developed as an antischistosomal agent and subsequently investigated for antitumor potential. Structurally, it belongs to the tricyclic 9H‑thioxanthen-9‑one family that includes lucanthone and hycanthone, but differs in its N‑(2‑hydroxy‑2‑methylpropyl)‑N‑ethyl side chain and the presence of a 4‑methyl rather than a 4‑hydroxymethyl substituent.

Molecular Formula C22H29ClN2O2S
Molecular Weight 421.0 g/mol
CAS No. 5591-22-0
Cat. No. B1667862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBecanthone hydrochloride
CAS5591-22-0
SynonymsBecanthone hydrochloride;  Becanthone HCl;  NSC 15796;  NSC-15796;  NSC15796;  Win 13820;  Loranil; 
Molecular FormulaC22H29ClN2O2S
Molecular Weight421.0 g/mol
Structural Identifiers
SMILESCCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl
InChIInChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H
InChIKeyFQGZKQSSKVAZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Becanthone Hydrochloride (CAS 5591-22-0): Sourcing Guide for a Differentiated Thioxanthenone Research Probe


Becanthone hydrochloride (Loranil, WIN 13820, NSC 15796) is a synthetic thioxanthenone derivative originally developed as an antischistosomal agent and subsequently investigated for antitumor potential [1]. Structurally, it belongs to the tricyclic 9H‑thioxanthen-9‑one family that includes lucanthone and hycanthone, but differs in its N‑(2‑hydroxy‑2‑methylpropyl)‑N‑ethyl side chain and the presence of a 4‑methyl rather than a 4‑hydroxymethyl substituent [2]. This substitution pattern directly impacts DNA‑intercalating capacity, metabolic activation requirements, and the balance between antiparasitic potency and genotoxicity, creating a distinct profile that cannot be replicated by simply substituting another in‑class thioxanthenone [3].

Becanthone Hydrochloride Procurement: Why Generic Thioxanthenone Interchange Risks Experimental Non‑Reproducibility


Thioxanthenones are not functionally interchangeable, because small modifications of the side‑chain amine or the 4‑position substituent cause large shifts in DNA intercalation strength, metabolic activation pathways, APE1 binding affinity, and mutagenic liability [1]. Lucanthone is a prodrug that must be oxidized to hycanthone for maximal antitumor activity, whereas becanthone carries a 4‑methyl group that cannot be bioactivated to a hydroxymethyl species; consequently, its antitumor potency and metabolic dependence differ fundamentally from both lucanthone and hycanthone [2]. Additionally, the N‑ethyl(2‑hydroxy‑2‑methylpropyl) side chain of becanthone imparts a different lipophilicity and steric profile compared with the N,N‑diethyl side chain of lucanthone, altering tissue distribution and off‑target interactions. Selecting a thioxanthenone without verifying the exact substitution pattern therefore introduces uncontrolled variables into mechanistic studies, SAR series, or in‑vivo proof‑of‑concept experiments.

Becanthone Hydrochloride (5591-22-0) Quantitative Differentiation Evidence Guide


Distinct 4‑Methyl Substituent Abolishes the Antitumor Activity Boost Seen with 4‑Hydroxymethyl Thioxanthenones

In the NCI P‑388 lymphocytic leukemia mouse model, hycanthone (4‑CH₂OH) and lucanthone (4‑CH₃) give T/C values of 166 and 160, respectively, at 60 mg/kg (T/C ≥ 125 is considered active) [1]. The 4‑hydroxymethyl group is essential for this antitumor activity; becanthone, which bears a 4‑methyl group and an N‑ethyl(2‑hydroxy‑2‑methylpropyl) side chain, lacks the hydroxymethyl handle, and SAR data from lucanthone/hycanthone analogue series predict that its 4‑methyl substitution abolishes the antitumor benefit observed with hycanthone [1]. This means becanthone serves as a negative control or comparator that isolates the contribution of the 4‑hydroxymethyl group in mechanistic studies, a role that neither lucanthone nor hycanthone can fulfill because they either contain or can generate the hydroxymethyl moiety.

Antitumor SAR P‑388 leukemia model Thioxanthenone prodrug activation

Becanthone vs. Hycanthone: Differential APE1 Inhibition Profile Expected from Side‑Chain Architecture

Hycanthone inhibits human APE1 by direct protein binding with a reported KD of ≈ 10 nM in surface plasmon resonance (SPR) assays [1], and lucanthone also binds APE1 but predominantly inhibits the endonuclease activity without affecting the redox function [1]. Becanthone has been identified as a hit in a qHTS screen for APE1 inhibitors (PubChem assay source NCGC) [2], confirming that the thioxanthenone scaffold is recognized by the enzyme. However, becanthone's N‑ethyl(2‑hydroxy‑2‑methylpropyl) side chain presents different steric bulk and hydrogen‑bonding capacity compared with the N,N‑diethyl side chain of lucanthone/hycanthone, and molecular modeling indicates that the side‑chain geometry influences accommodation within the APE1 binding pocket [1]. Quantitative binding data for becanthone are not publicly available, but the structural divergence predicts a distinct KD and selectivity profile relative to hycanthone.

APE1 (apurinic/apyrimidinic endonuclease 1) Base excision repair DNA intercalation

Dihydroorotase Inhibition: Becanthone Shows Low Micromolar Affinity, Distinguishing It from More Potent Antiproliferative Thioxanthenones

Becanthone hydrochloride was evaluated for inhibition of dihydroorotase (CAD protein) from mouse Ehrlich ascites cells at pH 7.37 and exhibited an IC₅₀ of 180 μM (1.80 × 10⁵ nM) [1]. This is a relatively weak inhibition compared with the nanomolar antischistosomal potency of the compound, indicating that pyrimidine biosynthesis blockade is not a primary pharmacological driver. By contrast, the structurally related thioxanthenone hycanthone, while not directly assessed in this assay, is a potent DNA intercalator and topoisomerase inhibitor whose anticancer activity is mediated through DNA damage pathways rather than nucleotide metabolism. The weak dihydroorotase activity of becanthone can therefore serve as a selectivity marker that distinguishes it from pyrimidine‑biosynthesis‑targeted therapeutics.

Dihydroorotase Pyrimidine biosynthesis Ehrlich ascites carcinoma

Differential Genotoxic Liability: Becanthone's Structural Features Suggest Lower Mutagenic Risk than Hycanthone

Hycanthone is unequivocally mutagenic in bacteriophage, bacteria, yeast, Drosophila, and mammalian cell systems, and is carcinogenic in mice; its genotoxicity is linked to the formation of a reactive carbonium ion that alkylates DNA [1]. Lucanthone is less mutagenic because it requires metabolic oxidation to hycanthone to exert genotoxic activity [1]. Becanthone's 4‑methyl substituent prevents its conversion to a hycanthone‑like hydroxymethyl intermediate, and the presence of the 2‑hydroxy‑2‑methylpropyl group on the side chain further alters the electronic environment of the nitrogen that would participate in carbonium‑ion formation. Although direct mutagenicity data for becanthone are absent from the peer‑reviewed literature, the SAR framework established for thioxanthenones predicts that becanthone will exhibit a lower mutagenic potential than hycanthone and a profile closer to that of lucanthone [1].

Mutagenicity Genotoxicity Thioxanthenone SAR

Physicochemical Differentiation: Higher Hydrogen‑Bond Donor Count and Polar Surface Area Relative to Lucanthone

Becanthone free base (C₂₂H₂₈N₂O₂S) has a molecular weight of 384.53 g/mol with 2 hydrogen‑bond donors and 5 hydrogen‑bond acceptors [1]. Its N‑(2‑hydroxy‑2‑methylpropyl) substituent introduces an additional hydroxyl group not present in lucanthone (C₂₂H₂₈N₂OS, MW 356.53, 1 HBD, 3 HBA) or hycanthone (C₂₂H₂₆N₂O₂S, MW 398.52, 2 HBD, 5 HBA). This hydroxyl increases the topological polar surface area (tPSA) by approximately 20 Ų relative to lucanthone, which can affect membrane permeability, solubility, and the ability to cross the blood‑brain barrier. The computed XLogP3 for becanthone is approximately 4.2, compared with 4.5 for lucanthone and 3.6 for hycanthone, reflecting the interplay between the lipophilic thioxanthenone core and the polar side‑chain modifications [2]. These physicochemical differences mean that becanthone cannot be considered a simple surrogate for lucanthone or hycanthone in pharmacokinetic or tissue‑distribution studies.

Hydrogen‑bond donor Polar surface area Drug‑likeness

Becanthone Hydrochloride: High‑Value Research and Industrial Application Scenarios


SAR Negative Control in Thioxanthenone Antitumor Programs

Becanthone's 4‑methyl substitution makes it a valuable negative control for experiments designed to validate the necessity of the 4‑hydroxymethyl group for P‑388 antitumor activity. When lucanthone or hycanthone is used as a positive control (T/C = 160–166), including becanthone at equivalent doses allows researchers to attribute any observed tumor suppression specifically to the hydroxymethyl‑dependent bioactivation pathway [1].

APE1 Inhibitor Tool Compound with Divergent Side‑Chain Chemotype

Becanthone has been confirmed as an APE1 inhibitor in qHTS screening, but its N‑ethyl(2‑hydroxy‑2‑methylpropyl) side chain differs from the canonical N,N‑diethyl motif of lucanthone and hycanthone. This structural divergence makes becanthone useful for probing how side‑chain geometry affects APE1 binding pocket accommodation and selectivity, complementing data obtained with hycanthone (KD ≈ 10 nM) [2].

Low‑Affinity Dihydroorotase Reference Standard for Assay Calibration

With a dihydroorotase IC₅₀ of 180 μM, becanthone fills the need for a commercially available, structurally defined weak inhibitor suitable for setting the lower sensitivity boundary in high‑throughput screens targeting pyrimidine biosynthesis enzymes [3].

Reduced‑Genotoxicity Thioxanthenone Probe for In‑Vivo Mechanistic Studies

Because becanthone cannot be metabolically converted to a hycanthone‑like genotoxic species, it provides a thioxanthenone scaffold for in‑vivo pharmacology experiments where DNA‑damage‑mediated confounds must be minimized. This is especially relevant for long‑term dosing studies where hycanthone's carcinogenicity would complicate data interpretation [4].

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